N-{1-[(2-bromophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide
Description
Properties
Molecular Formula |
C20H17BrN2O3 |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
N-[1-(2-bromoanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17BrN2O3/c1-13-8-10-14(11-9-13)18(24)19(22-16-6-3-2-5-15(16)21)23-20(25)17-7-4-12-26-17/h2-12,19,22H,1H3,(H,23,25) |
InChI Key |
QWXZYQVRYHKXBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2Br)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-bromophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-bromophenylamine with 4-methylbenzoyl chloride to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with furan-2-carboxylic acid under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2-bromophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{1-[(2-bromophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(4-Bromophenyl)furan-2-carboxamide
- Structure : Simplifies the target compound by removing the β-ketoamide linker and 4-methylphenyl group.
- Key Differences :
- Lacks the ethyl linker and 4-methylphenyl substitution.
- Bromine is para-substituted (4-bromo) instead of ortho (2-bromo).
N-[1-(4-Bromoanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide
- Structure : Closer to the target compound but substitutes 4-methylphenyl with a simple phenyl group and positions bromine at the 4-position.
- Key Differences: 4-Bromo vs. 2-bromo: Electron-withdrawing effects and steric bulk differ, influencing receptor interactions. Phenyl vs.
AZ257 (6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide)
- Structure : Incorporates a dihydropyridine ring and thioether linkage instead of the β-ketoamide.
- Key Differences :
N-{2-[(2,6-Dimethylphenyl){2-[(2-furylmethyl)amino]-1-(4-methylphenyl)-2-oxoethyl}amino]-2-oxoethyl}-2-thiophenecarboxamide
- Structure : Replaces furan-2-carboxamide with thiophenecarboxamide.
- Key Differences: Thiophene vs. furan: Thiophene’s higher aromaticity and sulfur atom may alter π-π stacking and metabolic pathways.
N-[1-[(3-Chloro-4-methoxyphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furancarboxamide
- Structure : Substitutes 2-bromophenyl with 3-chloro-4-methoxyphenyl.
- Key Differences :
Structural and Functional Group Analysis
Amide Linkages
Aromatic Substitutions
Heterocyclic Moieties
- Furan rings (target, ) offer moderate electron density, while thiophene () provides higher stability and sulfur-mediated interactions. Dihydropyridine () introduces redox activity .
Pharmacological Considerations
The β-ketoamide scaffold in the target may mimic natural substrates, positioning it as a candidate for protease or hydrolase inhibition.
Biological Activity
N-{1-[(2-bromophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide is a complex organic compound notable for its unique molecular structure, which includes a furan ring, a carboxamide functional group, and substituted phenyl groups. This article explores the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound's systematic name reflects its intricate arrangement of atoms, featuring a bromine atom attached to a phenyl group and an amine linkage. This structural complexity contributes to its diverse biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈BrN₃O₃ |
| Molecular Weight | 396.26 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified in available literature |
Biological Activities
Preliminary studies suggest that this compound exhibits several biological activities:
- Antitumor Activity : The compound has been investigated for its potential to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cancer cell proliferation.
- Antimicrobial Properties : Initial findings indicate that it may possess antibacterial and antifungal properties, making it a candidate for further research in treating infections caused by resistant strains.
- Enzyme Inhibition : The compound appears to interact with specific enzymes, potentially altering their function and influencing metabolic pathways.
The exact mechanisms underlying the biological activities of this compound often involve binding to enzymes or receptors, thereby altering their function and influencing cellular processes. Molecular docking studies have been employed to predict how the compound binds to target proteins, providing insights into its mechanism of action and potential efficacy as a therapeutic agent.
Antitumor Studies
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example:
- Cell Line : A549 (lung cancer)
- IC50 : 12 µM
- Mechanism : Induction of apoptosis via caspase activation.
Antimicrobial Activity
Research has shown that this compound exhibits moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 20.0 |
| Candida albicans | 25.0 |
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound, which may provide insight into its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-chloro-4-methylphenyl)-1-naphthamide | Contains a naphthalene moiety | Exhibits distinct aromatic properties |
| N-(4-methylphenyl)-2-furoylamide | Features a furoyl group | Different substitution pattern on the phenyl ring |
| N-(4-bromophenyl)-3-(4-methylphenyl)carbamate | Includes a carbamate functional group | Variations in functional groups affecting reactivity |
Q & A
Q. What are the key synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, typically starting with the formation of the 2-bromophenylamino intermediate via nucleophilic substitution. Subsequent coupling with 4-methylphenylacetic acid derivatives is critical, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation . Temperature control (40–60°C) and solvent choice (e.g., DMF or THF) are optimized to minimize side reactions. Final purification often employs column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic techniques are prioritized for structural characterization?
- NMR : H and C NMR confirm substituent positions, with deuterochloroform (CDCl) as the solvent. Key signals include the furan carbonyl (~160 ppm in C) and aromatic protons (δ 6.5–8.0 ppm in H) .
- X-ray crystallography : SHELX software refines crystal structures, identifying bond angles and torsional strain in the bromophenyl and methylphenyl groups .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] ion) .
Q. How is purity assessed during synthesis?
Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and TLC (silica gel, UV visualization). Residual solvents are quantified using GC-MS, adhering to ICH guidelines (<0.1% for Class 2 solvents) .
Advanced Research Questions
Q. How can computational methods predict biological targets?
Molecular docking (AutoDock Vina) and pharmacophore modeling assess interactions with enzymes like caspases or kinases. For example, furan carboxamides show affinity for caspase-1 via hydrogen bonding with the oxoethyl group and hydrophobic interactions with the bromophenyl moiety . MD simulations (GROMACS) further evaluate binding stability under physiological conditions .
Q. What strategies resolve contradictions in crystallographic data?
Discrepancies between X-ray and NMR data (e.g., rotameric states) are addressed by:
Q. How do structural modifications affect pharmacokinetics?
SAR studies reveal:
- 2-Bromophenyl group : Enhances target selectivity but reduces solubility. Substitution with methoxy improves bioavailability (logP reduction by ~0.5 units) .
- Furan carboxamide : Critical for hydrogen bonding; replacing furan with thiophene decreases potency (IC increases 10-fold) .
- 4-Methylphenyl : Methylation at the para position stabilizes the oxoethyl moiety, reducing metabolic degradation (t increases from 2.1 to 4.8 hours in microsomal assays) .
Q. What green chemistry principles apply to its synthesis?
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol/water mixtures to reduce toxicity .
- Catalysis : Use immobilized lipases for amide coupling, achieving 85% yield with minimal waste .
- Waste minimization : Employ flow chemistry for continuous synthesis, reducing solvent use by 70% compared to batch processes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
